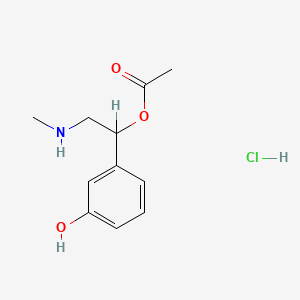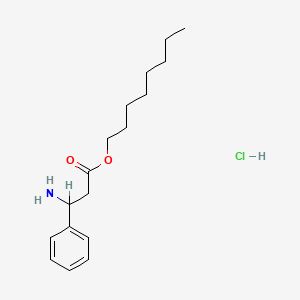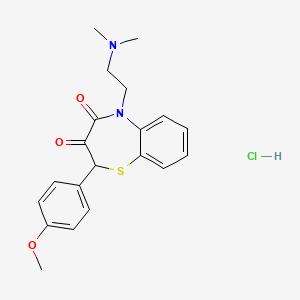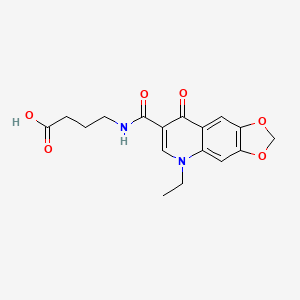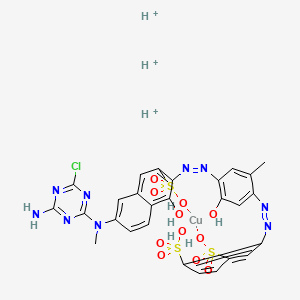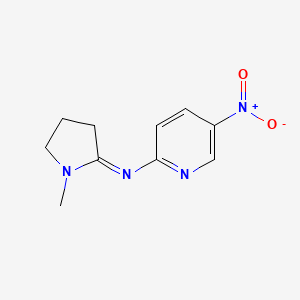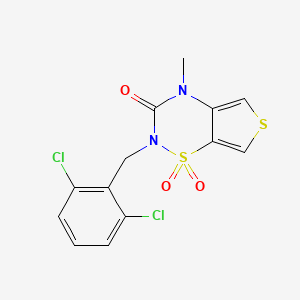
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include thieno compounds and dichlorophenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazine derivatives.
Biology
In biology, it may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific diseases.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
- Thiadiazole compounds with similar structural motifs.
Uniqueness
What sets 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide apart is its specific substitution pattern, which may confer unique reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
214916-36-6 |
|---|---|
分子式 |
C13H10Cl2N2O3S2 |
分子量 |
377.3 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H10Cl2N2O3S2/c1-16-11-6-21-7-12(11)22(19,20)17(13(16)18)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3 |
InChIキー |
NZQCIMMMJGUFGM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


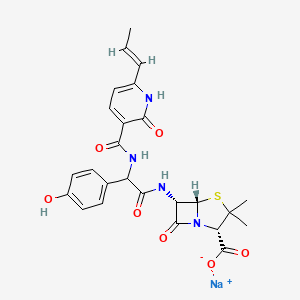

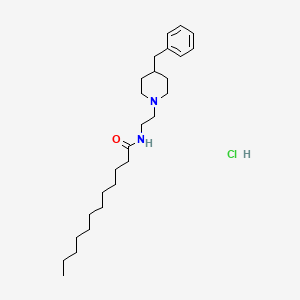
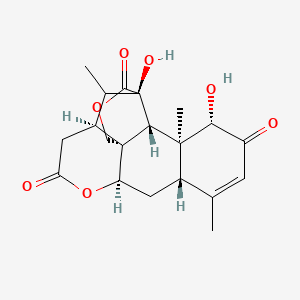
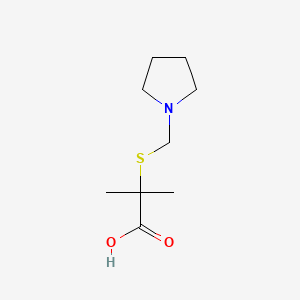

![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
